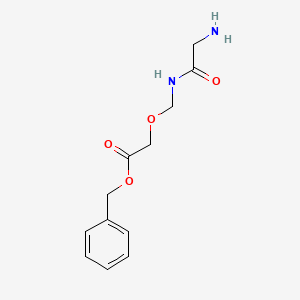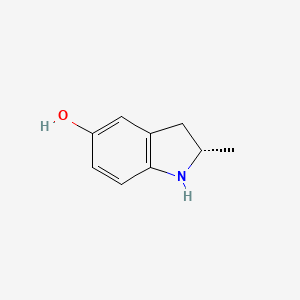
1,6-Dibromonaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromonaphthalen-2-amine is a brominated aromatic amine with the molecular formula C10H7Br2N. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and an amino group is substituted at the 2 position.
Métodos De Preparación
1,6-Dibromonaphthalen-2-amine can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene followed by amination. The bromination step typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired positions. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ catalysts and specific reaction conditions to enhance yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
1,6-Dibromonaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can lead to the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
1,6-Dibromonaphthalen-2-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties
Mecanismo De Acción
The mechanism of action of 1,6-Dibromonaphthalen-2-amine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects .
Comparación Con Compuestos Similares
1,6-Dibromonaphthalen-2-amine can be compared with other brominated naphthalene derivatives, such as:
1,6-Dibromonaphthalene: Lacks the amino group, making it less reactive in certain substitution reactions.
1,6-Dibromo-2-methoxynaphthalene: Contains a methoxy group instead of an amino group, leading to different reactivity and applications.
2,6-Dibromonaphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and materials science.
Propiedades
Fórmula molecular |
C10H7Br2N |
|---|---|
Peso molecular |
300.98 g/mol |
Nombre IUPAC |
1,6-dibromonaphthalen-2-amine |
InChI |
InChI=1S/C10H7Br2N/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5H,13H2 |
Clave InChI |
YFTPQCFVHFJWSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2Br)N)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


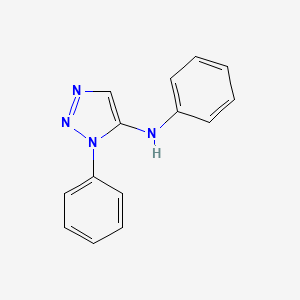
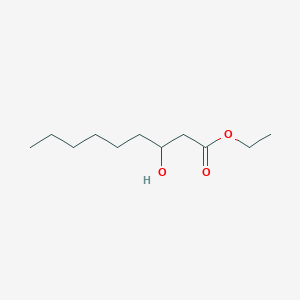
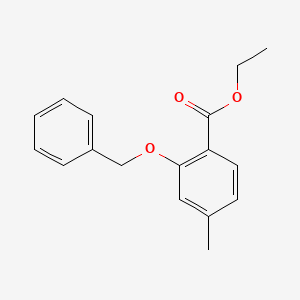
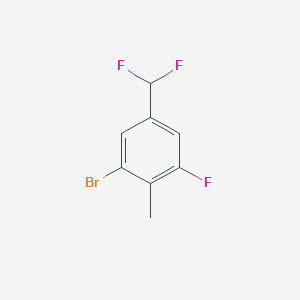
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
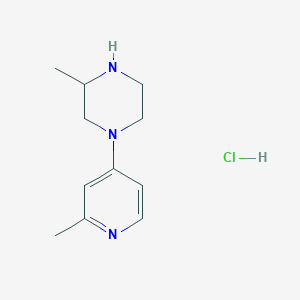

![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

